(4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetic acid
Description
(4,6-Dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetic acid is a pyridine derivative characterized by a substituted pyridinone ring system with methyl, nitro, and oxo functional groups. Its molecular formula is C₉H₁₀N₂O₅ (molecular weight: 226.19 g/mol) , and it is identified by CAS number 125836-07-9 . It is available commercially with a purity of ≥95% and is cataloged under MDL number MFCD02752891 .
The pyridinone core structure facilitates interactions with biological targets, such as enzymes or receptors, while the nitro and methyl groups influence its electronic properties and solubility.
Properties
IUPAC Name |
2-(4,6-dimethyl-3-nitro-2-oxopyridin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c1-5-3-6(2)10(4-7(12)13)9(14)8(5)11(15)16/h3H,4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPOXPMQHNJROT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)O)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetic acid typically involves multi-step organic reactions. One common route includes the nitration of 4,6-dimethyl-2-oxopyridine, followed by the introduction of the acetic acid moiety through a carboxylation reaction. The nitration step requires the use of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 3-position of the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives under appropriate conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to yield the corresponding amine.
Substitution: The methyl groups on the pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated derivatives with modified electronic properties.
Scientific Research Applications
The compound exhibits several biological activities that make it a candidate for further research and development:
-
Antimicrobial Activity :
- Preliminary studies indicate that derivatives of this compound show significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported at approximately 256 µg/mL.
- Cytotoxicity :
- Enzyme Inhibition :
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study published in MDPI examined the antimicrobial efficacy of related compounds. The findings established a correlation between structural features and biological activity, indicating that modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range, suggesting potential development into anticancer agents. The precise mechanism through which this compound exerts its effects is still under investigation but may involve interference with microbial cell wall synthesis and induction of apoptosis in cancer cells through mitochondrial pathways .
Applications in Drug Development
The unique structure of (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetic acid positions it as a promising candidate for drug development:
- Antimicrobial Agents : Given its effectiveness against specific pathogens, it can be further developed into novel antimicrobial agents.
- Oncology : Its selective cytotoxicity towards cancer cells makes it a potential lead compound for anticancer drug development.
- Neurodegenerative Diseases : As an enzyme inhibitor, it could be explored for therapeutic applications in treating conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzyme activity through binding to the active site or by interfering with cellular processes. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can damage cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetic acid with pyridinone and pyrimidinone derivatives, focusing on structural features, physicochemical properties, and biological activities.
Table 1: Structural and Physicochemical Comparison
Key Observations:
However, nitro groups may also confer toxicity, as seen in pyrimidinone analogs like 5900-45-8, which is classified as acutely toxic (oral, GHS Category 4) . Halogenation (e.g., iodine in 101-29-1) increases molecular weight and steric bulk, which may improve binding affinity but reduce solubility .
Biological Activity: Compound 9e (quinolinone derivative) exhibits potent cytotoxicity (IC₅₀ = 1.32 µM) and EGFR inhibition (IC₅₀ = 16.89 nM), outperforming the reference drug erlotinib (IC₅₀ = 29.8 nM) . This highlights the importance of the quinolinone scaffold in kinase inhibition. The target compound lacks direct pharmacological data but shares structural similarities with 60603-99-8, which contains a hydroxyl group capable of metal chelation—a property relevant to antioxidant or antineoplastic applications .
Safety Profiles: Pyridinone/pyrimidinone derivatives with carboxylic acid moieties (e.g., 95209-83-9) often exhibit irritant properties (skin/eye irritation, H315/H319) due to their acidity .
Biological Activity
(4,6-Dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound based on diverse scientific literature.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of 4,6-dimethyl-3-nitropyridin-2-one with acetic anhydride or acetic acid under specific conditions. The resulting product is characterized using various spectroscopic methods, including NMR and IR spectroscopy, to confirm its structure and purity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Bacillus subtilis | 4.69 - 22.9 |
These findings suggest that the compound possesses broad-spectrum antibacterial activity, which may be attributed to its nitro group that enhances its interaction with bacterial cell walls .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The MIC values for these fungi were reported as follows:
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
This antifungal activity further supports the potential of this compound as a therapeutic agent in treating fungal infections .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have indicated that it can inhibit the growth of various cancer cell lines, with IC50 values suggesting significant cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| A431 | <10 |
| HT29 | <15 |
The structure-activity relationship analysis indicates that modifications in the pyridine ring can enhance or diminish cytotoxicity, highlighting the importance of specific substituents in developing more potent derivatives .
Case Studies
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of various pyridine derivatives, this compound was found to outperform several known antibiotics against resistant strains of Staphylococcus aureus. This suggests its potential as a lead compound for developing new antibacterial agents .
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of this compound revealed that it induced apoptosis in cancer cells through the activation of caspase pathways. The study concluded that further research into its mechanism of action could provide insights into novel cancer therapies .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetic acid, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the pyridine core. For example, nitration of a dimethylpyridone precursor followed by acetic acid moiety introduction via nucleophilic substitution or coupling reactions. Key steps include precise control of temperature (e.g., 40–60°C for nitration), solvent selection (DMF or ethanol for solubility), and catalysts (e.g., HOBt/EDC for amide bond formation). Intermediate purification via column chromatography and characterization by TLC ensures reaction progress .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent positions and confirms nitro-group orientation. Mass spectrometry (MS) validates molecular weight. X-ray crystallography resolves structural ambiguities; SHELXL refines crystal structures, while ORTEP-3 generates thermal ellipsoid plots for visualizing atomic displacement .
Q. What safety protocols are essential when handling this nitro-substituted pyridone derivative?
- Methodological Answer : Due to acute toxicity (GHS Category 4) and skin/eye irritation risks (GHS Category 2), use fume hoods, nitrile gloves, and safety goggles. In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap. Store in airtight containers away from ignition sources, as combustion releases toxic NOx gases .
Advanced Research Questions
Q. How can conflicting NMR data for nitro-group positioning in pyridone derivatives be resolved?
- Methodological Answer : Discrepancies arise due to tautomerism or dynamic effects. Combine variable-temperature NMR to probe tautomeric equilibria and Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict stable conformers. Validate with X-ray crystallography using SHELX for refinement, ensuring precise bond-length and angle measurements .
Q. What strategies optimize crystallization for high-resolution X-ray diffraction studies?
- Methodological Answer : Screen solvents (e.g., ethanol/water mixtures) via vapor diffusion. Adjust pH to stabilize zwitterionic forms, as seen in lamivudine acid derivatives. Use SHELXPRO for data processing and ORTEP-3 for graphical representation. For twinned crystals, employ SHELXL’s TWIN/BASF commands .
Q. How can DFT studies predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Model reaction pathways using Gaussian or ORCA software. Calculate activation energies for nitro-group displacement by nucleophiles (e.g., thiols). Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Compare computed IR spectra with experimental data to validate intermediates .
Q. What methodologies assess the compound’s potential biological activity against kinase targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using kinase crystal structures (e.g., PDB entries). Validate with in vitro enzyme inhibition assays (IC₅₀ measurements). Use SAR studies to modify the acetic acid moiety, monitoring cytotoxicity via MTT assays in cancer cell lines .
Q. How do stability studies under varying pH and temperature conditions inform formulation design?
- Methodological Answer : Conduct accelerated degradation studies (40°C/75% RH) over 4 weeks. Monitor nitro-group reduction via HPLC-UV. Use LC-MS to identify degradation products. Adjust buffer systems (e.g., phosphate vs. acetate) to enhance shelf-life, guided by Arrhenius kinetics modeling .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental spectral data?
- Methodological Answer : Re-evaluate solvent effects in DFT calculations (e.g., PCM model for DMSO). Check for proton exchange in NMR (D₂O shake tests). Use solid-state NMR or Raman spectroscopy to detect crystal packing effects not modeled computationally .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
